5-[(2,3-Dihydro-1H-inden-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2,3-Dihydro-1H-inden-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound that features a thiazolidinone ring fused with an indene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(2,3-Dihydro-1H-inden-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 2,3-dihydro-1H-indene-4-carbaldehyde with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then cyclizes to form the thiazolidinone ring .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 5-[(2,3-Dihydro-1H-inden-4-yl)methylidene]-2-sulfanylidene-1,3
Properties
CAS No. |
59856-02-9 |
---|---|
Molecular Formula |
C13H11NOS2 |
Molecular Weight |
261.4 g/mol |
IUPAC Name |
5-(2,3-dihydro-1H-inden-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C13H11NOS2/c15-12-11(17-13(16)14-12)7-9-5-1-3-8-4-2-6-10(8)9/h1,3,5,7H,2,4,6H2,(H,14,15,16) |
InChI Key |
DDERCJRMHZBKPV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C(=CC=C2)C=C3C(=O)NC(=S)S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.